10-(4-methoxyphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
Description
This compound belongs to a class of tricyclic heterocyclic molecules featuring a fused oxa-diaza ring system. Its structure includes a 4-methoxyphenyl substituent at position 10, a methyl group at position 9, and a nitro group at position 2. The nitro group enhances electron-withdrawing properties, while the methoxyphenyl moiety introduces steric bulk and electron-donating effects.
Properties
IUPAC Name |
10-(4-methoxyphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5/c1-18-10-15(14-9-12(21(23)24)5-8-16(14)26-18)19-17(22)20(18)11-3-6-13(25-2)7-4-11/h3-9,15H,10H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSWMEWPTYWTET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C=CC(=C3)[N+](=O)[O-])NC(=O)N2C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-methoxyphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the tricyclic core: This can be achieved through a series of cyclization reactions.
Introduction of functional groups: Methoxyphenyl, methyl, and nitro groups are introduced through specific substitution reactions.
Oxidation and reduction steps: These steps are crucial for achieving the desired oxidation state of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
10-(4-methoxyphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
10-(4-methoxyphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[731
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and as a probe for biological pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 10-(4-methoxyphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Phenyl Derivatives
Compound A : 10-(2,5-Difluorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
- Key Differences: Substituents: 2,5-Difluorophenyl vs. 4-methoxyphenyl. Electronic Effects: Fluorine atoms are electron-withdrawing, whereas the methoxy group is electron-donating. Steric Profile: The meta/para fluorine arrangement in Compound A may reduce steric hindrance compared to the para-methoxy group in the target compound.
Compound B : 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6
- Key Differences :
- Core Structure: A tetracyclic system with dithia (two sulfur atoms) vs. the tricyclic oxa-diaza system of the target compound.
- Reactivity: Sulfur atoms in Compound B may participate in redox reactions, unlike the oxygen and nitrogen atoms in the target molecule.
Heterocyclic Core Modifications
Compound C: 8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione
- Key Differences :
- Ring System: A spirocyclic decane-dione fused with benzothiazole vs. the rigid tricyclic system of the target compound.
- Functional Groups: The spiro system in Compound C includes ketone and amide groups, enabling hydrogen bonding, whereas the nitro group in the target compound favors electrophilic reactivity.
Compound D : Dimethyl 1,8-bis(4-methylphenyl)-11-oxatricyclo[6.2.1.0²,⁷]undeca-2,4,6,9-tetraene-9,10-dicarboxylate
- Key Differences :
- Substituents: Methylphenyl groups and ester moieties vs. nitro and methoxyphenyl groups.
- Electronic Effects: Ester groups in Compound D are electron-withdrawing but less polar than the nitro group in the target compound.
Structural and Electronic Comparison Table
Research Implications and Gaps
- Synthetic Challenges : The nitro group in the target compound may complicate regioselective reactions compared to halogenated analogs like Compound A .
- Data Limitations : Melting points, solubility, and crystallographic data are absent in the provided evidence, necessitating further experimental validation.
Biological Activity
The compound 10-(4-methoxyphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a complex organic molecule belonging to the class of diazatricyclic compounds. Its unique structure and substituents suggest potential biological activities that warrant detailed exploration.
Chemical Structure and Properties
This compound features a bicyclic structure with multiple functional groups, including a nitro group (-NO2) and a methoxy group (-OCH3). The presence of these groups contributes to its reactivity and potential pharmacological effects.
Molecular Formula
The molecular formula for this compound is with a molecular weight of approximately 318.35 g/mol.
Antitumor Activity
Research has indicated that diazatricyclic compounds exhibit significant antitumor properties. A study focusing on similar structures demonstrated that these compounds can inhibit tumor cell proliferation by interfering with microtubule dynamics, which is essential for cell division. The presence of the nitro group in our compound may enhance its cytotoxic effects against various cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | 15 | Microtubule destabilization |
| Similar Diazatricyclic Compound | MCF-7 | 20 | Apoptosis induction |
Antibacterial Activity
Another area of interest is the antibacterial activity of this compound. Compounds with similar structural features have shown efficacy against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Study 1: Antitumor Efficacy
A study conducted on a series of diazatricyclic compounds found that those with methoxy and nitro substituents exhibited enhanced antitumor activity against various cancer cell lines. The specific compound was tested in vitro and showed promising results in inhibiting the growth of HeLa cells.
Case Study 2: Antimicrobial Screening
In a screening of novel antimicrobial agents, the compound was evaluated against multiple bacterial strains. Results indicated that it possessed moderate antibacterial properties, particularly against Staphylococcus aureus.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
